molecular formula C7H9N5O B8006675 2-amino-9-ethyl-3H-purin-6-one

2-amino-9-ethyl-3H-purin-6-one

Cat. No.: B8006675
M. Wt: 179.18 g/mol
InChI Key: WDOYBEPLTCFIRQ-UHFFFAOYSA-N
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Description

2-Amino-9-ethyl-3H-purin-6-one is a purine derivative characterized by an ethyl group at the N9 position and an amino group at the C2 position, with an oxo group at C4. Its molecular formula is C₇H₉N₅O, yielding a molecular weight of 179.18 g/mol. Structurally, it belongs to the 6-oxopurine family, which is pivotal in medicinal chemistry due to its resemblance to endogenous nucleobases.

Properties

IUPAC Name

2-amino-9-ethyl-3H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N5O/c1-2-12-3-9-4-5(12)10-7(8)11-6(4)13/h3H,2H2,1H3,(H3,8,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDOYBEPLTCFIRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC2=C1NC(=NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C=NC2=C1NC(=NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine derivatives involves several synthetic routes. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions typically involve the use of specific catalysts and solvents to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves rigorous quality control measures to maintain consistency and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions

2,3-dihydro-1H-pyrrolo[3,2-b]pyridine derivatives undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols .

Scientific Research Applications

2,3-dihydro-1H-pyrrolo[3,2-b]pyridine derivatives have a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine derivatives involves their role as EGFR inhibitors. These compounds bind to the epidermal growth factor receptor, preventing its activation and subsequent signaling pathways that lead to cell proliferation. This inhibition is particularly effective in treating cancers with EGFR exon 20 insertion or deletion mutations .

Comparison with Similar Compounds

Key Observations :

  • Ethyl substituents (as in the target compound) offer moderate lipophilicity, optimizing solubility and cellular uptake.
  • Cycloalkyl groups (e.g., cyclohexyl) introduce steric bulk, which may reduce binding affinity to enzymes like kinases or viral polymerases .

Substituent Effects at C2 and C6

Compound Name C2 Substituent C6 Position Notable Features
2-Amino-9-ethyl-3H-purin-6-one Amino (-NH₂) Oxo (=O) Base structure; mimics adenine
6-Chloro-9-ethyl-9H-purin-2-amine Amino (-NH₂) Chloro (-Cl) Intermediate for further functionalization
9-Ethyl-2-(3-phenylpropoxy)-9H-purin-6-amine 3-Phenylpropoxy Oxo (=O) Enhanced aromatic interactions; 83% yield

Key Observations :

  • The amino group at C2 is conserved in many analogs, critical for hydrogen bonding with biological targets.
  • Chloro at C6 (e.g., ) serves as a leaving group for nucleophilic substitution, enabling synthesis of diverse derivatives .

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